molecular formula C14H12Cl2F3NO B598397 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone CAS No. 1201225-04-8

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone

Cat. No.: B598397
CAS No.: 1201225-04-8
M. Wt: 338.151
InChI Key: GCJMHMQBJDWHRH-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone is a complex organic compound that features a combination of chloro, trifluoromethyl, and dihydropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dihydropyridinyl ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the chloro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions, using reagents such as chlorinating agents (e.g., thionyl chloride) and trifluoromethylating agents (e.g., trifluoromethyl iodide).

    Final coupling step: The final step involves coupling the dihydropyridinyl intermediate with a chloroacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfering with DNA or RNA: Inhibiting replication or transcription.

    Disrupting cell membranes: Leading to cell lysis or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)ethanone: Lacks the dihydropyridinyl ring.

    1-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone: Lacks one of the chloro groups.

Uniqueness

2-Chloro-1-(4-(4-chloro-3-(trifluoromethyl)phenyl)-5,6-dihydropyridin-1(2H)-yl)ethanone is unique due to the presence of both chloro and trifluoromethyl groups along with the dihydropyridinyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-[4-[4-chloro-3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2F3NO/c15-8-13(21)20-5-3-9(4-6-20)10-1-2-12(16)11(7-10)14(17,18)19/h1-3,7H,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJMHMQBJDWHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735449
Record name 2-Chloro-1-{4-[4-chloro-3-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201225-04-8
Record name 2-Chloro-1-{4-[4-chloro-3-(trifluoromethyl)phenyl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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